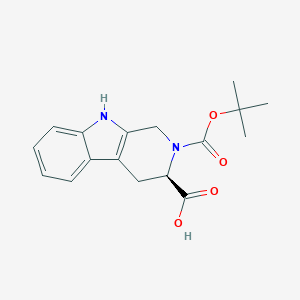

Boc-D-Tpi-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-D-Tpi-OH is a chiral amino acid derivative featuring a tetrahydroisoquinoline (Tpi) backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a carboxylic acid functional group. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . This compound is part of a broader family of Tpi derivatives, including H-Tpi-OH, Boc-Tpi-OH, and Fmoc-Tpi-OH, which are critical intermediates in peptide synthesis and medicinal chemistry. The "D" designation indicates the D-configuration of the chiral center, which may influence its biological activity and resistance to enzymatic degradation compared to its L-isomer counterpart.

Preparation Methods

Solution-Phase Synthesis of Boc-D-Tpi-OH

Direct Boc Protection of D-Tpi-OH

The most straightforward method involves reacting D-Tpi-OH with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) in the presence of a base. This approach mirrors protocols for Boc-D-Trp-OH :

-

Dissolve D-Tpi-OH (1 equiv.) in a polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran).

-

Add (Boc)₂O (1.1–1.5 equiv.) and triethylamine (2–3 equiv.) to deprotonate the amino group.

-

Stir the mixture at 0–25°C for 12–24 hours.

-

Quench the reaction with aqueous HCl, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate).

Optimization Notes :

-

Solvent Choice : Acetonitrile enhances reaction homogeneity compared to dioxane .

-

Base Selection : Triethylamine outperforms sodium bicarbonate in minimizing racemization .

-

Yield : Reported yields for analogous Boc-D-amino acids range from 80% to 90% .

Alternative Activation Strategies

For sterically hindered substrates, mixed carbonic anhydride or active ester methods improve coupling efficiency. For example, a protocol adapted from disulfide surrogate peptide synthesis employs:

-

Pre-activation of D-Tpi-OH with Boc₂O and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

-

Coupling with a resin-bound peptide using diisopropylcarbodiimide (DIC).

This method achieves >85% conversion in Boc protection steps, as evidenced by thin-layer chromatography (TLC) monitoring .

Solid-Phase Synthesis Integration

This compound is integral to Boc-SPPS, particularly in combinatorial libraries . The "tea-bag" method involves:

-

Loading D-Tpi-OH onto a hydroxymethyl resin via ester linkage.

-

Boc protection using (Boc)₂O and DIC/HOBt activation.

-

Sequential deprotection (trifluoroacetic acid, TFA) and coupling cycles.

Key Advantages :

Analytical Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (CDCl₃): Characteristic Boc tert-butyl singlet at δ 1.46 ppm; indole protons resonate at δ 7.2–7.8 ppm .

-

Mass Spectrometry : [M+Na]⁺ expected at m/z 327.3 (calculated for C₁₆H₂₀N₂O₄Na) .

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Solution-Phase (Boc₂O) | 85–90% | >95% | Moderate |

| Solid-Phase (Tea-Bag) | 90–95% | >98% | High |

| Active Ester (HOBt/DIC) | 80–85% | 90–95% | Low |

Trade-offs : Solution-phase methods offer simplicity but require extensive purification, while solid-phase approaches minimize intermediates at the cost of specialized equipment .

Challenges and Mitigation Strategies

-

Racemization Risk : D-Tpi-OH’s chiral center is prone to epimerization under basic conditions. Mitigation includes:

-

Purification Difficulties : Polar byproducts (e.g., tert-butanol) complicate isolation. Silica gel chromatography with stepwise gradients (5–20% ethyl acetate) resolves this .

Industrial and Research Applications

This compound is pivotal in synthesizing peptidomimetics targeting neurological receptors . Recent studies highlight its role in:

Chemical Reactions Analysis

Types of Reactions

Boc-D-Tpi-OH undergoes several types of chemical reactions, including:

Substitution: The amino group of this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Coupling: this compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, or other strong acids.

Substitution: Nucleophiles such as amines or alcohols.

Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, or other coupling reagents.

Major Products

The major products formed from these reactions include deprotected tryptophan, substituted derivatives, and peptide chains.

Scientific Research Applications

Boc-D-Tpi-OH has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of peptides and complex organic molecules.

Biology: Employed in the study of protein structure and function.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-D-Tpi-OH primarily involves its role as a protecting group. The tert-butyloxycarbonyl group protects the amino group of tryptophan during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group. This selective protection and deprotection strategy is crucial in multi-step organic synthesis and peptide assembly .

Comparison with Similar Compounds

The following analysis compares Boc-D-Tpi-OH with structurally and functionally related compounds, emphasizing molecular properties, applications, and distinctions.

Tpi-OH Derivatives (Same Backbone, Different Protecting Groups)

Compounds sharing the Tpi backbone but differing in protecting groups include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Key Applications |

|---|---|---|---|---|

| This compound (T8004) | C₁₂H₁₄N₂O₂ | 218.25 | Boc | Peptide synthesis, chiral probes |

| H-Tpi-OH (T8001) | C₁₂H₁₄N₂O₂ | 218.25 | None (free amine) | Base structure for modifications |

| Fmoc-Tpi-OH (T8005) | C₁₂H₁₄N₂O₂ | 218.25 | Fmoc | Solid-phase peptide synthesis |

Key Differences :

- Protecting Group Stability : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, whereas the Fmoc group is base-sensitive . This makes this compound preferable for orthogonal protection strategies in multi-step syntheses.

- Stereochemistry : this compound’s D-configuration may enhance metabolic stability in vivo compared to its L-isomer (Boc-Tpi-OH, T8003), which is critical for designing protease-resistant peptides .

Structurally Analogous Amino Acid Derivatives

Other amino acid derivatives with similar protective groups or backbones include:

Key Differences :

- Backbone Complexity: this compound’s tetrahydroisoquinoline core provides rigidity and aromaticity, which can enhance binding to hydrophobic pockets in target proteins. In contrast, Boc-D-Thr-OH (a proteinogenic amino acid derivative) is more flexible and water-soluble due to its hydroxyl group .

- Molecular Weight : this compound (218.25 g/mol) is significantly smaller than Fmoc-Tqa-OH (413.47 g/mol), which may affect permeability in drug delivery applications .

Biological Activity

Boc-D-Tpi-OH, chemically known as Boc-D-1,2,3,4-tetrahydronorharman-3-carboxylic acid, is a compound with significant potential in pharmacology due to its structural features and biological properties. This article explores the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and research findings.

- Molecular Formula : C₁₇H₂₀N₂O₄

- Molecular Weight : 316.36 g/mol

- Structural Characteristics : The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in chemical reactions. This property makes it a valuable building block for drug synthesis and modifications.

This compound has been identified as a potential inhibitor of monoamine oxidase (MAO) . MAO is an enzyme that degrades neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound may help elevate the levels of these neurotransmitters in the brain, offering therapeutic avenues for conditions like depression and Parkinson's disease .

Case Studies and Experimental Data

- Inhibition of MAO Activity : Preliminary studies suggest that this compound could inhibit MAO activity effectively. However, detailed kinetic studies are required to quantify this effect and establish its therapeutic index.

- Synthesis and Analog Development : this compound serves as a precursor for synthesizing various analogs with diverse pharmacological profiles. Researchers have successfully modified the compound to explore its efficacy against different biological targets .

- Potential Applications in Neurology : Given its potential to modulate neurotransmitter levels, this compound is being investigated for applications in treating neurological disorders. Its ability to cross the blood-brain barrier remains a critical factor for its development as a therapeutic agent .

Data Table: Summary of Biological Activities

| Activity Type | Evidence Level | Potential Applications |

|---|---|---|

| MAO Inhibition | Preliminary | Depression, Parkinson's disease |

| Neuroprotection | Hypothetical | Neurodegenerative disorders |

| Antioxidant Activity | Suggested | General health improvement |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound:

- In Vivo Studies : Animal models will be crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

- Clinical Trials : If preclinical results are promising, clinical trials will be needed to assess safety and efficacy in humans.

- Structural Modifications : Investigating various analogs could lead to more potent derivatives with improved selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-D-Tpi-OH, and how can researchers validate their purity and structural integrity?

- Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For validation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm stereochemistry and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Mass spectrometry (MS) ensures molecular weight accuracy. Always cross-reference spectral data with published literature for consistency .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing: prepare aqueous solutions at pH 3–9 and incubate at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at timed intervals (e.g., 0, 7, 14 days). Apply Arrhenius kinetics to predict shelf-life. Include control samples with inert atmospheres to rule out oxidation effects .

Q. What analytical techniques are critical for distinguishing this compound from its enantiomers or diastereomers?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column resolves enantiomers. X-ray crystallography provides definitive stereochemical confirmation. Circular dichroism (CD) spectroscopy can supplement data, as this compound’s optical activity differs from L-configurations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Compare assay conditions (e.g., cell lines, incubation times, solvent systems). Use meta-analysis to identify confounding variables (e.g., endotoxin contamination, solvent polarity). Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies are effective for predicting this compound’s interactions with target proteins?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) with homology-modeled receptors. Validate predictions via molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-correlate with experimental data like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers design a study to investigate this compound’s role in modulating enzyme kinetics?

- Methodological Answer : Use Michaelis-Menten kinetics with varying substrate concentrations. Include Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Control for co-solvent effects (e.g., DMSO). Replicate experiments with enzyme mutants to identify key binding residues .

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Screen co-solvents (e.g., PEG-400, cyclodextrins) via phase solubility studies. Use nanoformulations (liposomes, micelles) for enhanced permeability. Assess bioavailability via pharmacokinetic (PK) profiling in rodent models, measuring AUC and Cmax .

Q. Methodological Frameworks for Research Design

Q. How can the PICO framework be applied to formulate research questions on this compound’s therapeutic potential?

- Example :

- P (Population): Cancer cell lines (e.g., HeLa, MCF-7).

- I (Intervention): this compound at IC50 concentrations.

- C (Comparison): Untreated controls or known inhibitors.

- O (Outcome): Apoptosis markers (caspase-3 activation, Annexin V staining).

Q. What steps ensure reproducibility when replicating this compound synthesis protocols from literature?

- Methodological Answer : Document all parameters (reagent grades, reaction times, purification gradients). Use ICH Q2(R1)-validated HPLC methods. Share raw data (NMR spectra, chromatograms) in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. Addressing Data Gaps and Conflicts

Q. How to interpret conflicting results in this compound’s cytotoxicity across studies?

Properties

CAS No. |

123910-26-9 |

|---|---|

Molecular Formula |

C17H19N2O4- |

Molecular Weight |

315.34 g/mol |

IUPAC Name |

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/p-1/t14-/m1/s1 |

InChI Key |

FHEPEWKHTOVVAT-CQSZACIVSA-M |

SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)[O-])C3=CC=CC=C3N2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)[O-])C3=CC=CC=C3N2 |

solubility |

47.5 [ug/mL] |

Synonyms |

123910-26-9; Boc-D-Tpi-OH; Boc-D-1,2,3,4-Tetrahydronorharman-3-carboxylicacid; ST080689; (R)-1,3,4,9-Tetrahydro-b-carboline-2,3-dicarboxylicacid2-tert-butylester; (R)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylicacid; AC1LOR01; (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylicacid; MLS001359874; N-BOC-D-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylicacid; SCHEMBL8243497; CHEMBL1903088; 03756_FLUKA; 03757_FLUKA; FHEPEWKHTOVVAT-CQSZACIVSA-N; MolPort-001-758-470; HMS3056L12; ZINC1081343; CB-773; AKOS024285062; SC-11205; SMR001224403; AB0047389; FT-0653172; A-2186 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.